5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride
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Overview
Description
5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the molecular formula C11H20ClF2N and a molecular weight of 239.73 g/mol . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic precursor with fluorinating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[5.6]dodecane hydrochloride: Lacks the fluorine atoms, resulting in different chemical and biological properties.
8-Azaspiro[5.6]dodec-10-ene: A related spirocyclic compound with different substituents and biological activities.
Uniqueness
5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar spirocyclic compounds .
Properties
Molecular Formula |
C11H20ClF2N |
---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5,5-difluoro-1-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C11H19F2N.ClH/c12-11(13)8-5-9-14-10(11)6-3-1-2-4-7-10;/h14H,1-9H2;1H |
InChI Key |
NZCZQFTZPLCTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(CCCN2)(F)F.Cl |
Origin of Product |
United States |
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